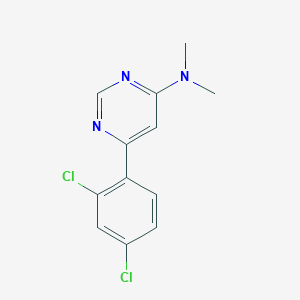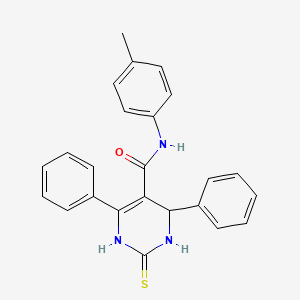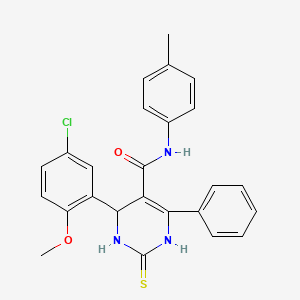![molecular formula C16H18ClNO3 B4065303 N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound with potential pharmacological properties. It is commonly referred to as spirocyclic ketone and has been found to exhibit biological activity in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to "N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide" has focused on their synthesis and chemical properties. For instance, the study by R. A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan (1991) explores the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, demonstrating the versatility of spiro compounds in chemical synthesis. Another study by S. Chimichi, R. Nesi, & M. Neri (1984) discusses the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, highlighting the potential of spiro compounds in creating complex chemical structures.
Antiviral and Biological Activities
The antiviral properties and biological activities of compounds related to "this compound" have been investigated. For instance, Füsun Göktaş et al. (2012) conducted a study on the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives showing potent antiviral activity against influenza A and B viruses. This study suggests the therapeutic potential of spiro compounds in antiviral drug development.
Anticonvulsant Activity
The impact of structural modifications on the anticonvulsant activity of spiro compounds has been explored. Research by J. Obniska, K. Kamiński, & E. Tatarczyńska (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, indicating the role of aromatic substitution in enhancing the pharmacological profile of spiro compounds.
Antimicrobial Applications
The antimicrobial efficacy of N-halamine-coated cotton, a derivative involving spiro compounds, has been investigated for potential use in antimicrobial and detoxification applications. The study by X. Ren et al. (2009) demonstrates the capability of N-halamine-coated cotton to effectively eliminate bacteria, showcasing the utility of spiro compounds in creating antimicrobial surfaces.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-12-6-2-3-7-13(12)18-15(20)11-10-14(19)21-16(11)8-4-1-5-9-16/h2-3,6-7,11H,1,4-5,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNZNJMUGHRRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)
![N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065231.png)
![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)
![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4065261.png)
![ethyl 4-[({[3-cyano-5-{[(2-fluorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4065265.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4065270.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4065275.png)



![3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone](/img/structure/B4065315.png)
![1-allyl-6-amino-2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4065322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4065334.png)
